molecular formula C12H8ClNO B8758945 4-(3-Chloropyridin-2-yl)benzaldehyde CAS No. 847446-86-0

4-(3-Chloropyridin-2-yl)benzaldehyde

Cat. No. B8758945
M. Wt: 217.65 g/mol
InChI Key: YIFFQBGLZFQCDS-UHFFFAOYSA-N
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Patent
US09040572B2

Procedure details

{circle around (2)} 100 g (0.676 mol) of 2,3-dichloropyridine was dissolved in 500 mL of ethanol, and 101.4 g (0.676 mol) of (4-formylphenyl)boronic acid and 78 g (0.0676 mol) of Pd(PPh3)4 were sequentially added. A solution of 86 g (0.811 mol) of sodium carbonate in 500 mL of distilled water was placed in the reactor, and the mixture was heated to reflux for 4˜6 hours so as to allow it to react. After completion of the reaction, the reaction solution was concentrated under reduced pressure to remove ethanol, and extracted with ethyl acetate. The extract was treated with magnesium sulfate, filtered and concentrated under reduced pressure, yielding 4-(3-chloropyridin-2-yl)benzaldehyde as represented below in a 83% yield.
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
101.4 g
Type
reactant
Reaction Step Three
Quantity
78 g
Type
catalyst
Reaction Step Three
Quantity
86 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH:9]([C:11]1[CH:16]=[CH:15][C:14](B(O)O)=[CH:13][CH:12]=1)=[O:10].C(=O)([O-])[O-].[Na+].[Na+]>C(O)C.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:8][C:7]1[C:2]([C:14]2[CH:15]=[CH:16][C:11]([CH:9]=[O:10])=[CH:12][CH:13]=2)=[N:3][CH:4]=[CH:5][CH:6]=1 |f:2.3.4,^1:33,35,54,73|

Inputs

Step One
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=NC=CC=C1Cl
Step Three
Name
Quantity
101.4 g
Type
reactant
Smiles
C(=O)C1=CC=C(C=C1)B(O)O
Name
Quantity
78 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Four
Name
Quantity
86 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4˜6 hours so as
CUSTOM
Type
CUSTOM
Details
to react
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove ethanol
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
ADDITION
Type
ADDITION
Details
The extract was treated with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=CC1)C1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.